(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride
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Overview
Description
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a benzyloxy group attached to a propanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(Benzyloxy)-2-methylpropanoyl chloride typically involves the reaction of (2R)-3-(Benzyloxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(2R)-3-(Benzyloxy)-2-methylpropanoic acid+SOCl2→(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and large-scale synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and water. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the benzyloxy group.
Alcohols: Produced by reduction of the acyl chloride group.
Scientific Research Applications
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-(Benzyloxy)-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and modification reactions.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-(Benzyloxy)-2-methylpropanoic acid
- (2R)-3-(Benzyloxy)-2-methylpropanol
- (2R)-3-(Benzyloxy)-2-methylpropylamine
Uniqueness
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride is unique due to its high reactivity as an acylating agent, making it valuable in organic synthesis. Its ability to form stable derivatives with various nucleophiles sets it apart from other similar compounds.
Properties
CAS No. |
84801-99-0 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
(2R)-2-methyl-3-phenylmethoxypropanoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |
InChI Key |
QPGUOENMCWIDBN-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](COCC1=CC=CC=C1)C(=O)Cl |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
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